molecular formula C13H13F2N3O B6457390 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 2548989-65-5

6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No. B6457390
CAS RN: 2548989-65-5
M. Wt: 265.26 g/mol
InChI Key: DRTGMSPFWAPQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine, commonly referred to as 6-DFMA, is a synthetic compound with a wide range of applications in scientific research. It has been studied for its potential use as an anti-cancer agent, an anti-inflammatory agent, and an anesthetic. 6-DFMA has also been used in laboratory experiments to study enzyme inhibition and receptor binding.

Scientific Research Applications

6-DFMA has a wide range of potential applications in scientific research. It has been studied for its potential use as an anti-cancer agent, an anti-inflammatory agent, and an anesthetic. 6-DFMA has also been used in laboratory experiments to study enzyme inhibition and receptor binding. In addition, 6-DFMA has been studied for its potential use as a neuroprotectant, a neuroregenerative agent, and a neurostimulant.

Mechanism of Action

The exact mechanism of action of 6-DFMA is still not fully understood. However, it is believed that 6-DFMA may act as an agonist of the 5-HT2A receptor, which is involved in a range of physiological processes, including sleep, appetite, and mood regulation. It is also believed that 6-DFMA may act as an antagonist of the 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-DFMA are still not fully understood. However, it is believed that 6-DFMA may have anti-inflammatory, anti-cancer, and anesthetic effects. In addition, 6-DFMA may have neuroprotective, neuroregenerative, and neurostimulant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-DFMA in laboratory experiments is its high stability, which makes it an ideal compound for long-term experiments. In addition, 6-DFMA has a relatively low toxicity, which makes it a safe compound for use in laboratory experiments.
However, there are also some limitations to using 6-DFMA in laboratory experiments. For example, 6-DFMA is a relatively new compound and its exact mechanism of action is still not fully understood. In addition, 6-DFMA is not widely available, which can make it difficult to obtain for laboratory experiments.

Future Directions

There are a number of potential future directions for 6-DFMA research. For example, further research could be conducted to better understand the exact mechanism of action of 6-DFMA and its potential therapeutic applications. In addition, further research could be conducted to develop more efficient methods of synthesis for 6-DFMA and to identify new potential applications for 6-DFMA. Finally, further research could be conducted to identify new potential uses for 6-DFMA in laboratory experiments.

Synthesis Methods

6-DFMA is synthesized through a multi-step process involving a number of different chemical reactions. The first step involves the reaction of 4-methoxyphenylacetic acid and difluoromethylmagnesium chloride to form 4-methoxyphenylacetic acid difluoromethyl ester. This is then reacted with N-methylpyrimidine to form 6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine. The final step involves the reduction of the nitro group to the amine group.

properties

IUPAC Name

6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c1-8-16-11(13(14)15)7-12(17-8)18-9-3-5-10(19-2)6-4-9/h3-7,13H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTGMSPFWAPQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(difluoromethyl)-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.